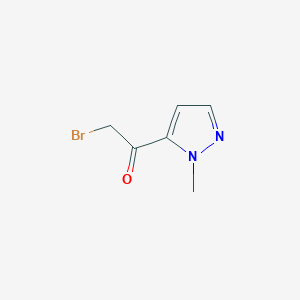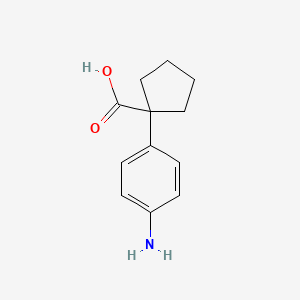
2-Amino-3,3-dimethylnorbornane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to ensure the introduction of specific functional groups while maintaining the integrity of the molecular framework. For example, methods for synthesizing amino-substituted phosphonic acids and their derivatives, which may share synthetic strategies with 2-amino-3,3-dimethylnorbornane hydrochloride, involve reactions from N-phthaloylglycine or dimethyl phosphonate precursors (Griffiths et al., 1997). Similarly, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline highlights the versatility of amino group protection and functional group transformation techniques (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-3,3-dimethylnorbornane hydrochloride often reveals a complex interplay of steric and electronic effects. For instance, the structure of amino acid-derived acylnitroso Diels-Alder reaction products demonstrates the importance of stereochemistry in dictating the molecular architecture and subsequent reactivity (Shireman & Miller, 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds with structures similar to 2-amino-3,3-dimethylnorbornane hydrochloride exhibit a range of transformations. For example, the reaction of aminopropylsilane with silica surfaces showcases the reactivity of amino groups in surface modifications (White & Tripp, 2000). Moreover, unexpected reactivity observed in amino-methylenenorbornane hydrochlorides with meta-chloroperbenzoic acid indicates complex reaction pathways influenced by the presence of amino groups (Martínez et al., 2007).
Physical Properties Analysis
The physical properties of chemical compounds like 2-amino-3,3-dimethylnorbornane hydrochloride are crucial for understanding their behavior in various environments. Although specific details on this compound were not found, the study of similar compounds' physical properties, such as solubility, melting points, and stability, is essential for their application in synthesis and drug development.
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of the compound with other chemicals. For example, the protection and deprotection strategies used in peptide synthesis indicate the chemical reactivity and functional group tolerance of amino acids and their derivatives (Arai et al., 1998). Such analyses are pivotal for designing synthesis pathways and predicting compound behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Reactivity and Compound Formation
- Reactivity with m-CPBA : 1-Amino-3,3-dimethyl-2-methylenenorbornane hydrochlorides exhibit unexpected reactivity with m-CPBA (meta-chloroperbenzoic acid), leading to distinct reaction pathways. The primary ammonium chloride variant forms a diastereomeric mixture of spiranic 1-nitronorbornane-based epoxides, while the tertiary variant undergoes skeletal rearrangement to produce 10-chlorocamphor (Martínez et al., 2007).
Stereochemistry and Addition Reactions
- Stereochemistry in Epoxidation : The addition reactions of 7,7-dimethylnorbornene and related olefins have been systematically studied. This work helps understand the steric effects in controlling stereochemistry during such additions. For example, the addition of borane to norbornene is primarily exo, while the addition to 7,7-dimethylnorbornene is predominantly endo (Brown et al., 1970).
Mass Spectral Studies
- Electron Ionization Mass Spectral Studies : Studies on electron ionization mass spectra of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols have been conducted. These studies revealed complex fragmentation patterns and provided insights into the mass spectral characteristics of these compounds (Martínez et al., 2005).
Catalysis and Reaction Mechanisms
- Rearrangement Mechanisms in Cyclic O,N-acetals : Kinetic studies of the acid-catalyzed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines reveal a dependency on the hydrochloric acid concentration, reaction medium, and the dialkylamino group of the substrate. This research provides insights into the rearrangement mechanisms in these compounds (Castro et al., 1986).
Polymer Science Applications
- Biodegradable Polyesteramides : Research into the synthesis of polyesteramides containing peptide linkages, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent, has shown potential applications in agriculture and biomedicine due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Fan et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, (2R)-2-amino-3,3-dimethylbutanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRWFCMLWGGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylnorbornane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)







